molecular formula C20H25N5O7S2 B601300 (E)-醋甲胺匹伏酯 CAS No. 1705612-82-3

(E)-醋甲胺匹伏酯

货号: B601300
CAS 编号: 1705612-82-3
分子量: 511.6 g/mol
InChI 键: DASYMCLQENWCJG-VCUHZILTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Cefetamet Pivoxil is a prodrug of cefetamet, a third-generation cephalosporin antibiotic. It is designed to be orally administered and is hydrolyzed in the body to release the active cefetamet. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.

科学研究应用

Clinical Efficacy and Safety

1. Treatment of Respiratory and Urinary Infections in Toddlers

A significant clinical study evaluated the efficacy and safety of (E)-Cefetamet Pivoxil in toddlers suffering from community-acquired respiratory and urinary infections. In this open-label, randomized trial involving 301 toddlers, the antibiotic was administered in two different dosages (10 mg/kg and 20 mg/kg twice daily). The results indicated a successful therapeutic outcome in 95.4% of toddlers treated with (E)-Cefetamet Pivoxil, compared to 85.3% for those receiving standard antibiotics such as cefaclor and amoxicillin . Adverse events were primarily gastrointestinal, occurring in about 14.7% of patients, but were generally mild to moderate.

2. Efficacy in Gonorrhea and Urinary Tract Infections

Clinical experience with over 1,000 patients demonstrated that (E)-Cefetamet Pivoxil is effective against gonorrhea, with single doses achieving a cure rate of 90%. In cases of uncomplicated urinary tract infections, a single dose of 2 g resulted in a significantly higher cure rate compared to cefadroxil . For complicated urinary tract infections, similar success rates were observed with both drugs, indicating that (E)-Cefetamet Pivoxil is a viable option for these conditions.

3. Acute Bacterial Rhinosinusitis

A multicenter randomized trial evaluated (E)-Cefetamet Pivoxil against cefdinir for treating acute bacterial rhinosinusitis. The study found that both antibiotics had comparable clinical cure rates (82.4% for (E)-Cefetamet Pivoxil versus 84.68% for cefdinir), with lower adverse reaction rates reported in the (E)-Cefetamet group . This suggests that (E)-Cefetamet Pivoxil can serve as an effective alternative treatment option.

Special Populations

1. Diabetic Patients

Research has also focused on the application of (E)-Cefetamet Pivoxil in diabetic patients with complicated urinary tract infections. A study involving 218 hospitalized patients revealed that the bacteriological eradication rate was similar between diabetic and non-diabetic groups (92% vs. 87.5%). This indicates that (E)-Cefetamet Pivoxil maintains its effectiveness regardless of the patient's diabetic status .

Summary of Clinical Applications

Application Population Outcome Adverse Effects
Respiratory & Urinary InfectionsToddlers95.4% success rateMild gastrointestinal issues
GonorrheaGeneral Population90% cure rateMild adverse effects
Uncomplicated Urinary Tract InfectionsGeneral PopulationHigher cure rate than cefadroxilMild adverse effects
Acute Bacterial RhinosinusitisAdultsComparable efficacy to cefdinirLower adverse reaction rates
Complicated Urinary Tract InfectionsDiabetic PatientsSimilar efficacy in diabetic vs non-diabeticNo significant renal function impact

作用机制

Target of Action

(E)-Cefetamet Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .

Mode of Action

The bactericidal activity of (E)-Cefetamet Pivoxil results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting PBPs, (E)-Cefetamet Pivoxil prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

(E)-Cefetamet Pivoxil is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The time to maximum concentration (Tmax) is reached at 0.50 to 0.67 hours depending on the dose . The area under the concentration time curve (AUC) is proportional to the dose in the range of 100–400 mg . The maximum urinary excretion rate is detected at 0–1 or 1–2 hours for doses of 100 or 200–400 mg respectively . Cumulative amount of the active form excreted in urine by 24 hours accounts up to 80-95% of the dose administered .

Result of Action

The result of (E)-Cefetamet Pivoxil’s action is the effective treatment of bacterial infections. It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown special advantages in pediatric infections and is effective against fluoroquinolone-non-susceptible bacteria .

Action Environment

The action of (E)-Cefetamet Pivoxil can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the efficacy of the drug . (e)-cefetamet pivoxil is stable in the presence of a variety of β-lactamases, which enhances its effectiveness . Additionally, the pH and presence of other substances in the gastrointestinal tract can affect the absorption and bioavailability of the drug .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cefetamet Pivoxil involves several steps, starting from the core cephalosporin structure. The key steps include the introduction of the methoxyimino group and the formation of the pivoxil ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of (E)-Cefetamet Pivoxil follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

(E)-Cefetamet Pivoxil undergoes several types of chemical reactions, including:

    Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefetamet.

    Oxidation and Reduction: These reactions can modify the cephalosporin core, affecting its antibacterial activity.

    Substitution: Various substituents can be introduced to the cephalosporin nucleus to enhance its properties.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under physiological conditions with the aid of esterases.

    Oxidation: Often involves oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The primary product of hydrolysis is cefetamet, the active antibacterial agent. Other reactions can yield various derivatives with modified antibacterial properties.

相似化合物的比较

(E)-Cefetamet Pivoxil is unique among cephalosporins due to its prodrug form, which enhances its oral bioavailability. Similar compounds include:

    Cefditoren Pivoxil: Another third-generation cephalosporin with a similar prodrug mechanism.

    Cefuroxime Axetil: A second-generation cephalosporin prodrug with a different spectrum of activity.

    Cefpodoxime Proxetil: A third-generation cephalosporin prodrug with similar applications but different pharmacokinetic properties.

These compounds share the common feature of being prodrugs designed to improve oral bioavailability, but they differ in their spectrum of activity, pharmacokinetics, and clinical applications.

生物活性

(E)-Cefetamet Pivoxil is a third-generation cephalosporin antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into its biological activity, including its mechanism of action, spectrum of activity, clinical efficacy, and tolerability based on diverse research findings.

Cefetamet Pivoxil is a prodrug that is hydrolyzed to its active form, cefetamet, which exerts its bactericidal effects primarily by inhibiting the final transpeptidation step in peptidoglycan synthesis. This occurs through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining bacterial cell wall integrity. The inhibition of PBPs leads to compromised cell wall structure and ultimately results in bacterial lysis and death .

Spectrum of Activity

Cefetamet exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Key pathogens affected include:

  • Gram-Positive Bacteria :
    • Streptococcus pneumoniae
    • Streptococcus pyogenes
    • Haemophilus influenzae (including β-lactamase-producing strains)
  • Gram-Negative Bacteria :
    • Escherichia coli
    • Klebsiella pneumoniae
    • Moraxella catarrhalis

However, it shows limited or no activity against certain pathogens such as Staphylococcus spp. and Pseudomonas spp. .

Table 1: In Vitro Activity of Cefetamet Against Common Pathogens

PathogenMIC (mg/L)Activity Against β-lactamase Strains
Haemophilus influenzae≤ 0.25Yes
Streptococcus pneumoniae≤ 0.5Limited
Escherichia coli≤ 4Yes
Klebsiella pneumoniae≤ 4Yes
Moraxella catarrhalis≤ 1Yes

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of cefetamet pivoxil across various infections:

  • Gonorrhea : A study showed that single doses of 1500 mg and 1200 mg were fully effective in treating gonorrhea .
  • Urinary Tract Infections (UTIs) : In uncomplicated UTIs, a single dose of 2 g cefetamet pivoxil resulted in a cure rate of 90%, compared to 77% with cefadroxil . For complicated UTIs, similar outcomes were observed with a success rate of around 90% .
  • Respiratory Infections : Cefetamet demonstrated an efficacy rate of approximately 89.4% in treating acute exacerbations of chronic bronchitis, comparable to cefaclor .

Table 2: Summary of Clinical Trials on Cefetamet Pivoxil

Infection TypeDosageCure Rate (%)Comparison Agent
Gonorrhea1500 mg100None
Uncomplicated UTI2 g single dose90Cefadroxil (77)
Complicated UTI2000 mg daily90Cefadroxil (76.5)
Acute BronchitisStandard dose89.4Cefaclor (83)

Tolerability and Side Effects

Cefetamet pivoxil is generally well tolerated, with mild to moderate adverse events reported in approximately 7.1% of patients. Gastrointestinal effects such as diarrhea, nausea, and vomiting were the most common side effects observed . Importantly, only a small fraction of patients discontinued treatment due to adverse effects.

Case Studies and Research Findings

A comprehensive review encompassing over 4,000 patients indicated that cefetamet pivoxil not only matched but often exceeded the efficacy of other commonly used antibiotics for respiratory and urinary tract infections . In diabetic patients with complicated UTIs, cefetamet showed comparable eradication rates to non-diabetic patients, demonstrating its effectiveness across different patient populations .

属性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-VCUHZILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Cefetamet Pivoxil
Reactant of Route 2
Reactant of Route 2
(E)-Cefetamet Pivoxil
Reactant of Route 3
Reactant of Route 3
(E)-Cefetamet Pivoxil
Reactant of Route 4
Reactant of Route 4
(E)-Cefetamet Pivoxil
Reactant of Route 5
(E)-Cefetamet Pivoxil
Reactant of Route 6
Reactant of Route 6
(E)-Cefetamet Pivoxil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。